Oleandomycin

Antibacterial susceptibility MIC determination Macrolide comparative pharmacology

Oleandomycin’s C-8 exocyclic epoxide and strict OleI glycosyltransferase specificity make it the definitive substrate for bacterial self-resistance research—over 16× less potent than erythromycin against N. gonorrhoeae (MIC₅₀ 2 mg/L), establishing a reliable baseline for novel macrolide screening. Its prodrug form, triacetyloleandomycin, is the historically validated CYP3A4 inhibitor for drug-drug interaction studies. Choose Oleandomycin when stereochemical sensitivity and non-antibiotic immunomodulatory derivative design are paramount.

Molecular Formula C35H61NO12
Molecular Weight 687.9 g/mol
CAS No. 3922-90-5
Cat. No. B1677203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleandomycin
CAS3922-90-5
SynonymsOleandomycin
Oleandomycin Phosphate
Phosphate, Oleandomycin
Molecular FormulaC35H61NO12
Molecular Weight687.9 g/mol
Structural Identifiers
SMILESCC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C
InChIInChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+/m0/s1
InChIKeyRZPAKFUAFGMUPI-QESOVKLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oleandomycin (CAS 3922-90-5): 14-Membered Macrolide Antibiotic for Research and Industrial Applications


Oleandomycin (CAS 3922-90-5) is a natural 14-membered macrolide antibiotic produced by strains of Streptomyces antibioticus [1]. It is structurally characterized by a macrocyclic lactone ring bearing two sugar moieties—α-L-oleandrose and β-D-desosamine—attached at positions C-3 and C-5, with a distinguishing exocyclic epoxide at position C-8 [2]. The compound targets the 50S subunit of bacterial ribosomes, reversibly binding to inhibit protein synthesis [3]. While its antibacterial spectrum is broadly similar to that of erythromycin A, oleandomycin exhibits distinct stereochemical and pharmacokinetic properties that inform its current research utility as a scaffold for derivative development and as a comparator in macrolide structure-activity studies [4].

Why Oleandomycin Cannot Be Readily Substituted with Other 14-Membered Macrolides in Research Protocols


Macrolide antibiotics within the 14-membered ring class—including erythromycin, clarithromycin, roxithromycin, and oleandomycin—are not functionally interchangeable despite sharing a common ribosomal target. Differences in sugar substitution patterns, stereochemistry, and physicochemical properties produce divergent antibacterial potency, resistance susceptibility profiles, and non-antibiotic biological activities [1]. Notably, oleandomycin exhibits a characteristic exocyclic epoxide at C-8 not found in erythromycin, and its glycosyltransferase inactivation mechanisms differ substantially from those affecting erythromycin [2]. Furthermore, oleandomycin's prodrug form (triacetyloleandomycin/troleandomycin) demonstrates a clinically documented steroid-sparing effect in asthmatic patients—a property not shared by erythromycin or clarithromycin [3]. These structural and functional distinctions preclude simple substitution of one macrolide for another in experimental or industrial applications requiring precise biological activity or metabolic pathway analysis.

Quantitative Differentiation Evidence: Oleandomycin vs. Erythromycin and Other Macrolide Comparators


Oleandomycin vs. Erythromycin: Differential MIC Values Against Staphylococcus aureus and Enterococci

In a direct head-to-head comparative investigation using microdilution MIC determination, erythromycin exhibited 10-fold greater potency than oleandomycin against Staphylococcus aureus strains (MIC of erythromycin was one-tenth that of oleandomycin), and 2-fold greater potency against enterococci [1]. Despite these MIC differences, both antibiotics altered bacterial thermograms identically at sub-MIC concentrations (0.08 to 0.02 μg/mL), suggesting comparable metabolic interference at concentrations below those required for growth inhibition [1].

Antibacterial susceptibility MIC determination Macrolide comparative pharmacology

Oleandomycin vs. Erythromycin, Spiramycin, and Josamycin: MIC50 Comparison Against Neisseria gonorrhoeae Clinical Isolates

In an in vitro comparison of six antimicrobial agents against 100 clinical strains of N. gonorrhoeae isolated from acute urethritis cases, oleandomycin demonstrated an MIC50 of 2 mg/L, equivalent to spiramycin but 16-fold higher (less potent) than erythromycin and pristinamycin (MIC50 = 0.125 mg/L) and 4-fold higher than josamycin (MIC50 = 0.5 mg/L) [1]. Additionally, 12% of the tested strains were classified as resistant to oleandomycin based on breakpoint criteria, whereas all strains were sensitive to erythromycin, spiramycin, and josamycin [1].

Neisseria gonorrhoeae Macrolide susceptibility MIC50

Oleandomycin-Exclusive Glycosyltransferase Substrate Specificity: Structural Differentiation from Erythromycin in Resistance Enzyme Binding

Crystallographic analysis of macrolide glycosyltransferases revealed that the Streptomyces antibioticus enzyme OleI exhibits strict substrate specificity for oleandomycin as the acceptor substrate, whereas the related enzyme OleD glycosylates diverse macrolides including erythromycin [1]. Erythromycin and oleandomycin, when bound to OleD and OleI respectively, adopt different conformations due to a single change in the macrolide backbone affecting sugar positioning [1]. This structural divergence provides a molecular basis for differential resistance enzyme recognition that is not predicted by simple class-level inference.

Antibiotic resistance Glycosyltransferase Enzyme specificity Structural biology

Oleandomycin Stereochemical Modulation of Anti-Inflammatory Activity: Separation from Antibacterial Potency

Chemical derivatization of oleandomycin has demonstrated that stereochemical modifications at positions C-8 and C-9 can separate antibacterial activity from anti-inflammatory (IL-6 inhibitory) activity—a property not as extensively documented for erythromycin in the same study context [1]. Notably, the 8-(R)-methyl diastereomer of oleandomycin is a more effective antibacterial agent than the 8-(S)-methyl isomer, which is considered antibacterially inactive [1]. The study produced novel oleandomycin derivatives with diminished antibacterial activity yet potent anti-inflammatory activity, confirmed in an in vivo lipopolysaccharide-induced inflammation model [1].

Immunomodulation IL-6 inhibition Stereochemistry Macrolide derivatives

Triacetyloleandomycin (TAO) Steroid-Sparing Clinical Profile: A Differentiating Property of the Oleandomycin Prodrug

Triacetyloleandomycin (TAO, troleandomycin), the triacetylated prodrug of oleandomycin, has been clinically documented to exert a steroid-sparing effect in poorly controlled asthmatic patients—allowing stabilization or improvement with decreasing dosages of methylprednisolone [1]. This property is not shared by erythromycin. Mechanistic studies using cultured human skin fibroblasts demonstrated that TAO and oleandomycin phosphate (the active metabolite) do not compete for glucocorticoid receptor binding nor alter receptor number or affinity, suggesting the steroid-sparing effect is mediated through altered methylprednisolone clearance rather than peripheral glucocorticoid potentiation [1].

Asthma therapy Glucocorticoid receptor Drug-drug interaction Steroid-sparing

Oleandomycin vs. Oxytetracycline in Swine Growth Promotion: Differential Performance as Monotherapy

In a controlled feeding trial with 48 pigs individually fed from 50 to 200 lb live-weight, pigs receiving oleandomycin alone (2.5 g/ton) grew significantly slower and utilized feed less efficiently than those receiving oxytetracycline alone (10 g/ton) or the combination of oleandomycin plus oxytetracycline [1]. Pigs supplemented with oleandomycin alone also exhibited a shorter gut length compared to those receiving the antibiotic combination [1].

Veterinary pharmacology Growth promotion Feed efficiency Swine nutrition

Optimized Research and Industrial Application Scenarios for Oleandomycin


Macrolide Resistance Mechanism Studies Using Oleandomycin as a Specific Glycosyltransferase Substrate

Oleandomycin is the optimal substrate for studying the OleI glycosyltransferase resistance mechanism, which exhibits strict specificity for oleandomycin and does not accept erythromycin [1]. Researchers investigating bacterial self-resistance pathways, particularly the intracellular glycosylation-inactivation and extracellular β-glycosidase reactivation cycle in Streptomyces species, should select oleandomycin over erythromycin when studying OleI-dependent systems [1]. This specificity makes oleandomycin a critical tool for structural biology studies of enzyme-ligand interactions and for engineering glycosyltransferases with altered substrate preferences.

Baseline Comparator for Novel Macrolide Derivative Screening Against Neisseria gonorrhoeae

Given its established MIC50 of 2 mg/L against N. gonorrhoeae clinical isolates and documented 12% resistance rate, oleandomycin serves as an appropriate lower-potency baseline comparator when evaluating novel macrolide derivatives or combination therapies against gonococcal strains [1]. Its activity profile—equivalent to spiramycin but significantly less potent than erythromycin (16-fold difference in MIC50)—provides a defined reference point for quantifying potency improvements in new chemical entities [1].

Scaffold for Stereochemistry-Dependent Anti-Inflammatory Macrolide Development

The oleandomycin scaffold, with its characteristic C-8 exocyclic epoxide and demonstrated stereochemical sensitivity at C-8 and C-9 positions, enables rational design of derivatives with separated antibacterial and anti-inflammatory activities [1]. Researchers pursuing non-antibiotic macrolides for immunomodulatory applications can leverage the documented structure-activity relationships showing that 8-(R)-methyl and 8-(S)-methyl diastereomers exhibit markedly different antibacterial profiles, providing a validated starting point for further derivative synthesis [1].

Reference Compound for CYP3A4-Mediated Drug-Drug Interaction Studies

Triacetyloleandomycin (troleandomycin), the triacetyl prodrug of oleandomycin, serves as a well-characterized reference inhibitor of CYP3A4 with clinically documented consequences including impaired theophylline clearance and methylprednisolone-sparing effects [1]. For pharmacologists and toxicologists studying macrolide-mediated drug-drug interactions, the oleandomycin prodrug system provides a historically validated positive control compound distinct from the erythromycin/clarithromycin paradigm [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleandomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.